molecular formula C12H15N3O2 B7164067 N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide

N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide

Cat. No.: B7164067
M. Wt: 233.27 g/mol
InChI Key: YPQFBJUOTHLPJZ-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolopyridine moiety

Properties

IUPAC Name

N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8(14-9(2)16)12(17)15-6-4-10-3-5-13-7-11(10)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQFBJUOTHLPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=NC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the pyrrolopyridine core, followed by acylation to introduce the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction pathways can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-1-oxopropan-2-yl]acetamide is unique due to its specific structure, which includes a fused pyrrolopyridine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

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